molecular formula C10H18N2O4 B568525 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid CAS No. 118724-99-5

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid

Cat. No.: B568525
CAS No.: 118724-99-5
M. Wt: 230.264
InChI Key: IGBQCFANGWYUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of acetamido and methylpropanamido groups attached to a central propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the acylation of 2-amino-2-methylpropanoic acid using acetic anhydride to form 2-acetamido-2-methylpropanoic acid. This intermediate is then further reacted with 2-amino-2-methylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamido and methylpropanamido groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-methylpropanoic acid
  • 2-Amino-2-methylpropanamide
  • N-Acetyl-2-amino-2-methylpropanamide

Uniqueness

2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2-acetamido-2-methylpropanoyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6(13)11-9(2,3)7(14)12-10(4,5)8(15)16/h1-5H3,(H,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQCFANGWYUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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